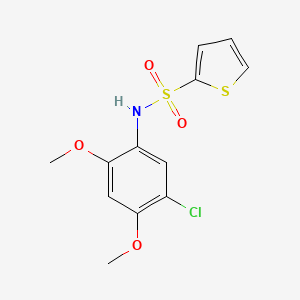
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. TAK-715 belongs to the class of sulfonamide compounds and has a molecular weight of 397.91 g/mol. It is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide is a potent and selective inhibitor of p38 MAPK, a key signaling molecule involved in the regulation of inflammation and cell survival. By inhibiting p38 MAPK, N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide can induce apoptosis in cancer cells by inhibiting the activation of p38 MAPK, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide can effectively reduce inflammation in various animal models of inflammatory diseases. It can also reduce the production of pro-inflammatory cytokines and chemokines in human cells, indicating its potential as an anti-inflammatory agent. N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide is its potent and selective inhibition of p38 MAPK, making it a valuable tool for studying the role of p38 MAPK in various biological processes. However, one limitation of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the safety and efficacy of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide in humans, with the ultimate goal of developing it into a clinically useful therapeutic agent.
Métodos De Síntesis
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-chloroethanesulfonyl chloride in the presence of a base, followed by cyclization with potassium thiophenoxide. The resulting product is then purified and crystallized to obtain N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has shown promising results in preclinical studies as an anti-inflammatory agent, and its potential in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory diseases is currently being investigated.
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S2/c1-17-10-7-11(18-2)9(6-8(10)13)14-20(15,16)12-4-3-5-19-12/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORSBQTWUWMPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CS2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)



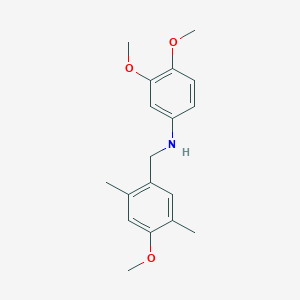
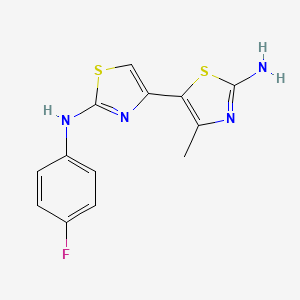
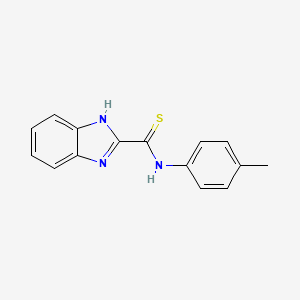
![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)

![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)
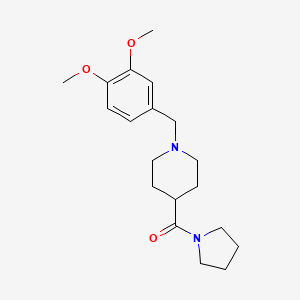
![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)